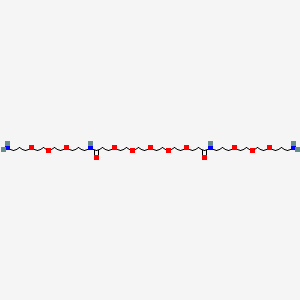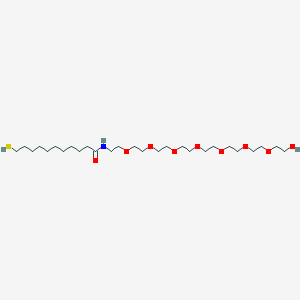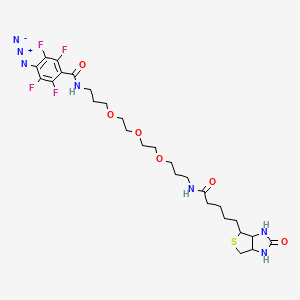
Biotin-triethylenglycol-(p-azido-tetrafluorobenzamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound combines the affinity of biotin for avidin, the flexibility and hydrophilicity of the triethylene glycol linker, and the reactivity of the azide group for selective bioconjugation through click chemistry . It is commonly used in applications such as protein labeling, immunoassays, and the construction of bioactive surfaces .
准备方法
The synthesis of Biotin-triethylenglycol-(p-azido-tetrafluorobenzamide) involves several steps. The process typically starts with the activation of biotin, followed by the introduction of the triethylene glycol linker. The azide group is then incorporated through a substitution reaction with a suitable azide source. The final step involves the coupling of the tetrafluorobenzamide moiety to the azide-functionalized intermediate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
化学反应分析
Biotin-triethylenglycol-(p-azido-tetrafluorobenzamide) undergoes various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitrenes, which are highly reactive intermediates.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles.
Common reagents and conditions used in these reactions include copper(I) catalysts for click chemistry, reducing agents like sodium borohydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation . Major products formed from these reactions include triazoles, amines, and nitrenes .
科学研究应用
Biotin-triethylenglycol-(p-azido-tetrafluorobenzamide) has a wide range of scientific research applications:
Chemistry: Used as a photo-cross linker in studies involving estrogen receptors and for direct surface coating of carbon and organic-based polymers.
Biology: Utilized in protein labeling and immunoassays due to its biotin moiety, which has a high affinity for avidin.
Medicine: Employed in the construction of bioactive surfaces for drug delivery systems and diagnostic assays.
Industry: Applied in the development of bioactive coatings and materials for various industrial applications.
作用机制
The mechanism of action of Biotin-triethylenglycol-(p-azido-tetrafluorobenzamide) involves the selective bioconjugation of the azide group through click chemistry. The azide group reacts with alkyne-functionalized molecules in the presence of a copper(I) catalyst to form stable triazole linkages . This reaction is highly specific and efficient, making it ideal for applications in bioconjugation and surface modification . The biotin moiety binds to avidin or streptavidin with high affinity, facilitating the immobilization and detection of biotinylated molecules .
相似化合物的比较
Biotin-triethylenglycol-(p-azido-tetrafluorobenzamide) is unique due to its combination of biotin, triethylene glycol, and azide functionalities. Similar compounds include:
Biotin-polyethylene glycol-(p-azido-tetrafluorobenzamide): Similar structure but with a polyethylene glycol linker instead of triethylene glycol.
Biotin-triethylenglycol-(p-azido-benzamide): Similar structure but without the tetrafluoro substitution on the benzamide moiety.
Biotin-triethylenglycol-(p-azido-fluorobenzamide): Similar structure but with fewer fluorine substitutions on the benzamide moiety.
These similar compounds share some properties with Biotin-triethylenglycol-(p-azido-tetrafluorobenzamide) but differ in their specific applications and reactivity due to variations in their chemical structures .
属性
IUPAC Name |
4-azido-2,3,5,6-tetrafluoro-N-[3-[2-[2-[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propoxy]ethoxy]ethoxy]propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37F4N7O6S/c28-20-19(21(29)23(31)25(22(20)30)37-38-32)26(40)34-8-4-10-43-12-14-44-13-11-42-9-3-7-33-18(39)6-2-1-5-17-24-16(15-45-17)35-27(41)36-24/h16-17,24H,1-15H2,(H,33,39)(H,34,40)(H2,35,36,41) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQODKUWTHCHCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37F4N7O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
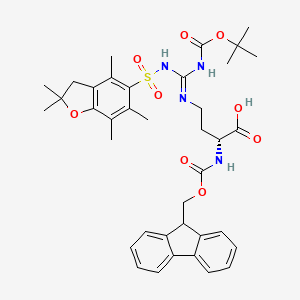
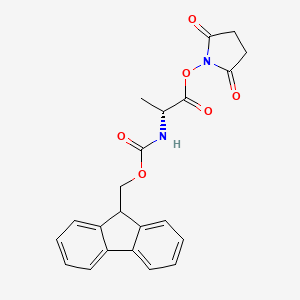
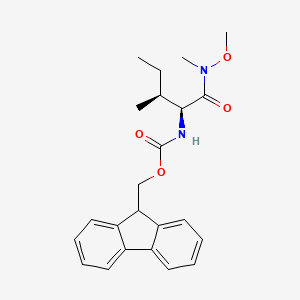
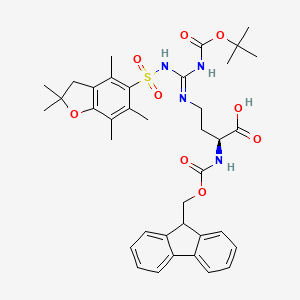
![tert-butyl N-[2-(2-nitrobenzenesulfonamido)ethyl]carbamate](/img/structure/B6362988.png)
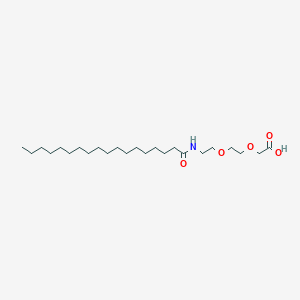
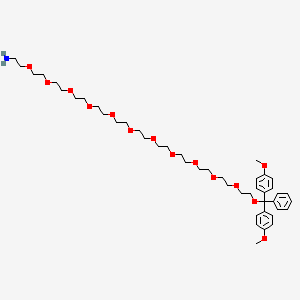


![HOOC-dPEG(4)-[PEG(12)-OMe]3](/img/structure/B6363016.png)
